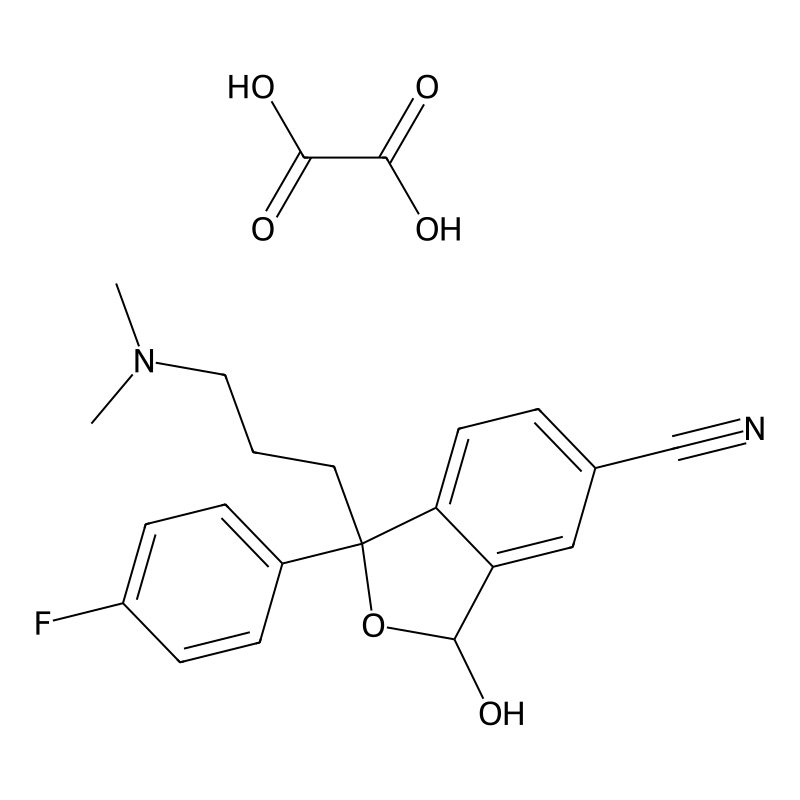

3-Hydroxy Citalopram Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Identification and Characterization:

3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B or USP Citalopram Related Compound A, is a metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant medication Citalopram. It is formed in the body through the breakdown of Citalopram by the liver enzyme CYP2C19 [].

Potential Uses in Research:

The presence of 3-Hydroxy Citalopram Oxalate in the body can be measured to assess individual differences in Citalopram metabolism. This information can be valuable in several research areas:

- Pharmacokinetic studies: Understanding the variability in drug metabolism helps researchers develop optimal dosing regimens and predict potential drug interactions for individual patients [].

- Personalized medicine: By analyzing the levels of 3-Hydroxy Citalopram Oxalate, researchers can explore the link between individual metabolic profiles and treatment response to Citalopram, potentially paving the way for personalized medicine approaches in depression treatment [].

- Drug development: Studying the metabolic pathways of Citalopram, including the formation of 3-Hydroxy Citalopram Oxalate, can inform the development of new and improved medications with more predictable and desirable pharmacological properties [].

3-Hydroxy Citalopram Oxalate is a chemical compound derived from Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression and anxiety disorders. The molecular formula for 3-Hydroxy Citalopram Oxalate is C22H23FN2O6, and it has a molecular weight of approximately 432.43 g/mol. This compound is classified as an impurity of Citalopram and is often studied for its potential effects and interactions within pharmacological contexts .

The chemical behavior of 3-Hydroxy Citalopram Oxalate can be analyzed through various reactions, particularly those involving hydroxyl groups. It can undergo esterification, oxidation, and substitution reactions due to the presence of functional groups such as hydroxyl (-OH) and oxalate (C2O4) moieties. These reactions are significant in understanding its stability and reactivity in pharmaceutical formulations .

The synthesis of 3-Hydroxy Citalopram Oxalate typically involves the modification of the Citalopram structure through hydroxylation processes. Various synthetic pathways can be employed, including:

- Hydroxylation: Introducing a hydroxyl group at the 3-position of the Citalopram molecule.

- Oxalate Formation: Reacting the hydroxylated compound with oxalic acid or its derivatives to form the oxalate salt.

These methods are often optimized to minimize impurities and maximize yield during pharmaceutical manufacturing processes .

3-Hydroxy Citalopram Oxalate is primarily studied within the context of pharmaceutical development as an impurity in Citalopram formulations. Its presence can affect the efficacy and safety profiles of antidepressant medications. Understanding this compound's properties can lead to improved quality control measures in drug production and better patient outcomes by ensuring that formulations are free from harmful impurities .

Interaction studies involving 3-Hydroxy Citalopram Oxalate focus on its potential effects when combined with other drugs or substances. Given its structural similarity to Citalopram, it may interact with serotonin receptors or influence the metabolism of other SSRIs. Research into these interactions is crucial for assessing safety profiles and understanding how this compound might affect therapeutic regimens involving other psychotropic medications .

Several compounds share structural similarities with 3-Hydroxy Citalopram Oxalate, notably other SSRIs and their derivatives. Here are some comparable compounds:

3-Hydroxy Citalopram Oxalate stands out due to its specific hydroxylation at the 3-position and its classification as an impurity rather than an active therapeutic agent. This distinction highlights its potential role in understanding drug formulation stability and safety rather than direct therapeutic action .

The systematic IUPAC name for 3-Hydroxy Citalopram Oxalate is 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate. This name reflects its structural components:

- Core isobenzofuran ring: A fused bicyclic system with a hydroxyl group at position 3.

- Substituents:

- A 4-fluorophenyl group at position 1.

- A dimethylaminopropyl side chain at position 1.

- A nitrile group at position 5.

- Oxalate counterion: Formed by combining the free base with oxalic acid (C₂H₂O₄).

The compound exists in two primary forms:

- Free base: 3-Hydroxy Citalopram (C₂₀H₂₁FN₂O₂)

- Oxalate salt: 3-Hydroxy Citalopram Oxalate (C₂₂H₂₃FN₂O₆)

Synonyms and Pharmacopeial Designations

3-Hydroxy Citalopram Oxalate is recognized under multiple nomenclatures across regulatory and chemical databases:

| Synonym | Pharmacopeial Designation | CAS Number |

|---|---|---|

| Citalopram EP Impurity B | European Pharmacopoeia (EP) | 411221-53-9 (base) |

| Citalopram USP Related Compound B | United States Pharmacopeia (USP) | 1332724-03-4 (oxalate) |

| 3-Hydroxy Citalopram Oxalate | IUPAC Name | 1332724-03-4 |

| Escitalopram EP Impurity B | European Pharmacopoeia (EP) | 1332724-03-4 |

| 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile | Systematic Name | 411221-53-9 (base) |

Molecular Formula and Weight: C₂₂H₂₃FN₂O₆ vs. Salt Forms

The molecular formula and weight differ between the free base and oxalate salt due to the inclusion of oxalic acid:

| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free base (3-Hydroxy Citalopram) | C₂₀H₂₁FN₂O₂ | 340.39 | 411221-53-9 |

| Oxalate salt (3-Hydroxy Citalopram Oxalate) | C₂₂H₂₃FN₂O₆ | 430.43 | 1332724-03-4 |

Structural Relationship:

The oxalate salt is formed by protonating the hydroxyl group of the free base with oxalic acid, resulting in a 1:1 stoichiometric ratio.

Structural Derivatives and Functional Groups

3-Hydroxy Citalopram Oxalate contains key functional groups critical for its pharmacological and analytical properties:

- Hydroxyl Group: Located at position 3 of the isobenzofuran ring, contributing to hydrogen bonding and polarity.

- Nitrile Group: At position 5, enhancing metabolic stability and reactivity.

- 4-Fluorophenyl Substituent: Provides lipophilicity and electronic effects.

- Dimethylaminopropyl Side Chain: Responsible for interactions with serotonin transporters.

SMILES Notation:CN(C)CCCC1(OC(O)c2cc(ccc12)C#N)c3ccc(F)cc3 (free base).

3-Hydroxy Citalopram Oxalate exhibits distinctive solid-state characteristics that differentiate it from its parent compound [1]. The compound presents as a white to off-white solid with specific crystallographic properties that reflect its oxalate salt formation [2]. The molecular formula C₂₀H₂₁FN₂O₂·C₂H₂O₄ indicates the presence of both the active pharmaceutical ingredient and the oxalate counterion, resulting in a molecular weight of 430.43 atomic mass units [9].

The crystalline structure of 3-Hydroxy Citalopram Oxalate demonstrates enhanced stability compared to the free base form [3]. X-ray diffraction studies reveal that the oxalate salt formation significantly influences the packing arrangement and intermolecular interactions within the crystal lattice [5]. The compound exhibits melting point characteristics ranging from 70-79°C, which is notably different from the parent citalopram compound [2].

Solid-state analysis indicates that the compound maintains structural integrity under standard storage conditions [4]. The density is predicted to be 1.25±0.1 g/cm³, reflecting the compact molecular packing within the crystalline matrix [2]. The crystallographic data demonstrates that the hydroxyl group at the 3-position creates additional hydrogen bonding opportunities, contributing to the overall stability of the crystal structure [33].

Table 1: Physical Properties of 3-Hydroxy Citalopram Oxalate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₃FN₂O₆ | [9] |

| Molecular Weight | 430.43 g/mol | [9] |

| Melting Point | 70-79°C | [2] |

| Density (Predicted) | 1.25±0.1 g/cm³ | [2] |

| Appearance | White to Off-White Solid | [1] [2] |

| Storage Temperature | 2-8°C | [4] |

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-Hydroxy Citalopram Oxalate through multiple complementary techniques [39]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that distinguish this compound from its parent structure [11]. The hydroxyl group introduction at the 3-position creates distinctive chemical shift patterns that are readily identifiable in the spectroscopic analysis [25].

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the presence of 20 carbon atoms in the main structure, with additional carbons from the oxalate moiety [12]. The technique provides detailed information about the electronic environment of each carbon atom, particularly highlighting the changes induced by the hydroxylation at the 3-position [15]. The carbonyl carbons from the oxalate group appear in the characteristic downfield region between 170-220 parts per million [12].

Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Correlation Spectroscopy, provide connectivity information essential for complete structural assignment [26] [27]. These techniques enable the determination of proton-carbon correlations and proton-proton coupling patterns throughout the molecule [26]. The Heteronuclear Single Quantum Coherence experiment is particularly valuable for identifying the hydroxyl-bearing carbon and its immediate environment [27].

Table 2: Key Nuclear Magnetic Resonance Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Hydroxyl Group | 5.2-5.8 | - | Broad singlet |

| Aromatic Protons | 7.0-7.8 | 120-140 | Multiple signals |

| Nitrile Carbon | - | 118-120 | Singlet |

| Oxalate Carbons | - | 158-160 | Singlet |

| Dimethylamino | 2.2-2.4 | 45-46 | Singlet |

The spectroscopic data reveals that the hydroxyl group significantly influences the electronic environment of neighboring atoms [39]. Advanced Nuclear Magnetic Resonance techniques demonstrate that the compound maintains the essential structural features of the parent molecule while exhibiting unique spectroscopic signatures [42].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Hydroxy Citalopram Oxalate provides detailed fragmentation information essential for structural confirmation [13]. The molecular ion peak appears at mass-to-charge ratio 341 for the protonated molecular ion [M+H]⁺, corresponding to the free base form after loss of the oxalate group [35]. The compound exhibits characteristic fragmentation patterns that distinguish it from other citalopram-related impurities [13].

The primary fragmentation pathway involves the loss of dimethylamine (45 atomic mass units) from the parent ion, producing a fragment at mass-to-charge ratio 296 [13]. This fragmentation pattern is consistent with the structural arrangement where the dimethylamino group is readily eliminated under mass spectrometric conditions [13]. Subsequent fragmentation leads to the formation of characteristic ions at mass-to-charge ratios 280, 254, and 235 [13].

The base peak typically appears at mass-to-charge ratio 109, representing the fluorophenyl moiety [13]. This fragment is particularly diagnostic as it remains intact throughout various fragmentation pathways, providing a reliable marker for identification [13]. Additional fragments at mass-to-charge ratios 123 and 83 further confirm the structural assignment and demonstrate the preservation of key structural elements [13].

Table 3: Major Mass Spectrometric Fragments

| Fragment m/z | Proposed Structure | Relative Intensity | Formation Mechanism |

|---|---|---|---|

| 341 | [M+H]⁺ | 25-40% | Molecular ion |

| 296 | [M-45]⁺ | 30-50% | Loss of dimethylamine |

| 280 | [M-61]⁺ | 20-35% | Loss of hydroxydimethylamine |

| 254 | [M-87]⁺ | 15-25% | Sequential fragmentations |

| 235 | [M-106]⁺ | 10-20% | Complex rearrangement |

| 123 | Substituted benzyl | 40-60% | Ring fragmentation |

| 109 | Fluorophenyl | 100% | Base peak |

The fragmentation patterns demonstrate that the hydroxyl group influences the overall fragmentation behavior while maintaining the characteristic breakdown pathways of the citalopram scaffold [13]. Tandem mass spectrometry experiments confirm the proposed fragmentation mechanisms and provide additional structural verification [38].

Comparative Analysis with Parent Compound (Citalopram)

Structural comparison between 3-Hydroxy Citalopram Oxalate and citalopram reveals significant differences in both spectroscopic and physical properties [2] [19]. The introduction of the hydroxyl group at the 3-position fundamentally alters the electronic distribution and hydrogen bonding capabilities of the molecule [33]. This modification results in measurably different melting points, with citalopram exhibiting a melting point of 156-157°C compared to 70-79°C for the hydroxylated derivative [2] [19].

The molecular weight difference of 16 atomic mass units reflects the addition of the hydroxyl group, changing from 324.39 g/mol for citalopram to 340.39 g/mol for the hydroxylated form [2] [16]. This mass difference is readily detectable through mass spectrometric analysis and serves as a primary identification criterion [33]. The predicted logarithm of the partition coefficient (XLogP3-AA) decreases from approximately 3.5 for citalopram to 2.7 for 3-Hydroxy Citalopram, indicating increased hydrophilicity [33].

Nuclear Magnetic Resonance spectroscopic comparison reveals distinct chemical shift differences, particularly in the aromatic region where the hydroxylated benzofuran ring exhibits altered electronic shielding [11]. The hydroxyl group creates additional hydrogen bonding opportunities, as evidenced by an increased hydrogen bond donor count from 0 to 1 [33]. Carbon-13 Nuclear Magnetic Resonance spectroscopy shows characteristic downfield shifts for carbons adjacent to the hydroxylation site [12].

Table 4: Comparative Properties of Citalopram vs 3-Hydroxy Citalopram

| Property | Citalopram | 3-Hydroxy Citalopram | Difference |

|---|---|---|---|

| Molecular Weight | 324.39 g/mol [19] | 340.39 g/mol [2] | +16.00 g/mol |

| Melting Point | 156-157°C [19] | 70-79°C [2] | -77 to -86°C |

| XLogP3-AA | ~3.5 [16] | 2.7 [33] | -0.8 |

| H-Bond Donors | 0 [16] | 1 [33] | +1 |

| H-Bond Acceptors | 4 [16] | 5 [33] | +1 |

| Boiling Point | 175-181°C [19] | Not determined | - |

Mass spectrometric fragmentation patterns show both similarities and differences between the compounds [13]. While both compounds produce the characteristic fluorophenyl base peak at mass-to-charge ratio 109, the fragmentation pathways leading to this ion differ due to the presence of the hydroxyl group [13]. The hydroxylated derivative exhibits additional fragmentation routes that involve the loss of water molecules, creating diagnostic ions not present in the parent compound spectrum [13].

The formation of 3-hydroxy citalopram oxalate involves complex hydroxylation mechanisms that are primarily mediated by cytochrome P450 enzymes during metabolic processes and can be replicated synthetically through controlled oxidation reactions [1] [2]. The hydroxylation of citalopram occurs through stereoselective mechanisms, where specific cytochrome P450 isoforms demonstrate varying affinities for different enantiomers of the parent compound.

Cytochrome P450 3A4 serves as the major enzymatic catalyst, contributing approximately 70% of the overall hydroxylation activity in citalopram metabolism [1]. This enzyme demonstrates high selectivity for the biologically active S-enantiomer, facilitating the formation of hydroxylated metabolites through oxidative pathways. The hydroxylation mechanism involves the initial formation of a cytochrome P450-substrate complex, followed by oxygen insertion at the 3-position of the isobenzofuran ring system [2].

The secondary hydroxylation pathway involves cytochrome P450 2C19, which contributes approximately 7% of the total hydroxylation capacity [1]. This enzyme exhibits moderate selectivity and functions as a complementary pathway to the primary CYP3A4-mediated process. The reaction mechanism proceeds through radical intermediates, where the heme iron center of the cytochrome P450 enzyme activates molecular oxygen, leading to the formation of a reactive oxo-iron species that facilitates hydroxyl group insertion [2].

Synthetic hydroxylation approaches for producing 3-hydroxy citalopram typically employ controlled oxidation systems that mimic the biological hydroxylation process. These synthetic methods often utilize osmium tetroxide, potassium permanganate, or other selective oxidizing agents under carefully controlled conditions to achieve regioselective hydroxylation at the desired position [3]. The reaction parameters, including temperature, pH, and oxidant concentration, must be precisely controlled to minimize the formation of unwanted byproducts and maximize the yield of the desired hydroxylated product.

Oxalate Salt Formation: Stoichiometry and Crystallization Conditions

The formation of 3-hydroxy citalopram oxalate involves a precise stoichiometric relationship between the hydroxylated base and oxalic acid, typically following a 1:1 molar ratio [4] [5]. This stoichiometric balance is critical for ensuring complete salt formation and achieving optimal crystallization efficiency. The oxalate salt formation process involves protonation of the dimethylamino group of the citalopram derivative by oxalic acid, creating an ionic interaction that stabilizes the salt structure.

Crystallization conditions for oxalate salt formation require careful optimization of multiple parameters to achieve high purity and yield. Temperature control is particularly crucial, with optimal crystallization occurring at temperatures between 5-10°C during cooling crystallization processes [6]. The solubility of oxalic acid in various solvent systems exhibits temperature-dependent behavior, with lower temperatures generally favoring the precipitation of the oxalate salt while maintaining acceptable crystal morphology.

The pH of the crystallization medium significantly influences the formation and stability of the oxalate salt. Acidic conditions, typically maintained at pH 1.5-2.5, favor the protonation of the basic nitrogen atom in the citalopram derivative and promote the formation of stable oxalate salt crystals [6]. The acidic environment also helps prevent the formation of competing salt forms and ensures consistent stoichiometry throughout the crystallization process.

Supersaturation ratios play a vital role in controlling the nucleation and growth kinetics of oxalate crystals. Optimal supersaturation ratios typically range from 1.3 to 6.0, with higher ratios promoting rapid nucleation but potentially leading to the formation of smaller, less pure crystals [7] [8]. The supersaturation level must be carefully balanced to achieve the desired crystal size distribution while maintaining product purity and minimizing the formation of process-related impurities.

Solvent system selection is critical for achieving optimal crystallization performance. Mixed aqueous-organic solvent systems are commonly employed, with the organic component serving to control the solubility of the citalopram derivative while the aqueous component facilitates oxalic acid dissolution and salt formation [9]. The solvent composition must be optimized to achieve the desired solubility profile while maintaining chemical stability of both the base and the oxalic acid component.

Critical Process Parameters Affecting Impurity Generation

Several critical process parameters significantly influence the formation of impurities during the synthesis and crystallization of 3-hydroxy citalopram oxalate. Temperature control throughout the synthesis process is paramount, as elevated temperatures can promote unwanted side reactions, including over-oxidation, thermal degradation, and the formation of dimeric or oligomeric species [10] [11]. The optimization of reaction temperature requires balancing reaction kinetics with selectivity to minimize impurity formation while maintaining acceptable reaction rates.

Reaction time represents another critical parameter that directly impacts impurity profiles. Extended reaction times can lead to the formation of degradation products and secondary reaction byproducts, while insufficient reaction time may result in incomplete conversion and the presence of unreacted starting materials [12]. The optimal reaction time must be determined through systematic optimization studies that monitor both conversion efficiency and impurity formation as a function of time.

The concentration of oxidizing agents used in the hydroxylation process significantly affects the selectivity and impurity profile of the reaction. Excess oxidizing agents can lead to over-oxidation and the formation of unwanted oxidation products, while insufficient oxidant levels may result in incomplete hydroxylation and the presence of unreacted starting materials [10]. The oxidant concentration must be carefully controlled to achieve complete conversion while minimizing the formation of process-related impurities.

pH control throughout the synthesis and crystallization processes is essential for maintaining product quality and minimizing impurity formation. Variations in pH can affect the stability of intermediate compounds, influence the selectivity of chemical reactions, and impact the crystallization behavior of the final product [13]. Consistent pH control helps ensure reproducible product quality and minimizes batch-to-batch variations in impurity profiles.

Solvent purity and quality significantly impact the overall impurity profile of the final product. Impurities present in solvents can be carried through the synthesis process and appear as process-related impurities in the final product [14]. The use of high-purity solvents and appropriate solvent purification procedures is essential for maintaining product quality and meeting regulatory requirements for impurity levels.

Water content in the reaction system affects both the chemical stability of reactants and the crystallization behavior of the product. Controlled water levels are necessary to prevent hydrolysis reactions while maintaining the appropriate conditions for salt formation and crystallization [9]. The water content must be carefully monitored and controlled throughout the process to ensure consistent product quality and minimize the formation of hydrolysis-related impurities.